Cas no 2267-47-2 (1-(2,4-difluorophenyl)ethan-1-ol)

1-(2,4-difluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-difluorophenyl)ethanol
- 2,2,2',4'-tetrafluoroacetophenone
- CTK0A0263
- Ethanone, 1-(2,4-difluorophenyl)-2,2-difluoro-
- 1-(2,4-difluoro-phenyl)-2,2-difluoro-ethanone
- 1-(2,4-difluoro-phenyl)-ethanol
- 1-(2',4'-difluorophenyl)-ethanol
- 1-(2,4-Difluor-phenyl)-aethanol
- 1-(2,4-Difluor-phenyl)-2,2-difluor-aethanon
- 2,2,2',4'-tetrafluoroacetophenone; CTK0A0263; Ethanone, 1-(2,4-difluorophenyl)-2,2-difluoro-; 1-(2,4-difluoro-phenyl)-2,2-difluoro-ethanone; 1-(2,4-difluoro-phenyl)-ethanol; 1-(2',4'-difluorophenyl)-ethanol; 1-(2,4-Difluor-phenyl)-aethanol; 1-(2,4-Difluor-phenyl)-2,2-difluor-aethanon;
- 1-(2,4-difluorophenyl)ethan-1-ol
- MFCD08442352
- CS-0378118
- 1-(2, 4-difluorophenyl)ethanol
- AS-61012
- 2,4-Difluoro-a-methylbenzenemethanol
- SY177526
- EN300-39812
- Z228586308
- BFA53435
- 2267-47-2
- AKOS000125450
- BFA53434
- CAA26747
- W18478
- KUBJARHKXBDGAA-UHFFFAOYSA-N
- SCHEMBL1998132
-
- MDL: MFCD08442352
- Inchi: InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3
- InChI Key: KUBJARHKXBDGAA-UHFFFAOYSA-N
- SMILES: CC(C1=C(C=C(C=C1)F)F)O
Computed Properties
- Exact Mass: 158.05432120g/mol
- Monoisotopic Mass: 158.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2Ų
1-(2,4-difluorophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 103224-1g |
1-(2,4-Difluorophenyl)ethanol |
2267-47-2 | 1g |
$80.00 | 2024-07-19 | ||
Enamine | EN300-39812-0.5g |
1-(2,4-difluorophenyl)ethan-1-ol |
2267-47-2 | 95% | 0.5g |
$164.0 | 2023-06-15 | |
eNovation Chemicals LLC | D961435-1g |
1-(2,4-DIFLUOROPHENYL)ETHAN-1-OL |
2267-47-2 | 95% | 1g |
$175 | 2024-06-06 | |
Enamine | EN300-39812-0.1g |
1-(2,4-difluorophenyl)ethan-1-ol |
2267-47-2 | 95% | 0.1g |
$62.0 | 2023-06-15 | |
TRC | D456298-100mg |
1-(2,4-difluorophenyl)ethan-1-ol |
2267-47-2 | 100mg |
$ 70.00 | 2022-06-05 | ||
TRC | D456298-500mg |
1-(2,4-difluorophenyl)ethan-1-ol |
2267-47-2 | 500mg |
$ 295.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D961435-5g |
1-(2,4-DIFLUOROPHENYL)ETHAN-1-OL |
2267-47-2 | 95% | 5g |
$475 | 2024-06-06 | |
Enamine | EN300-39812-10.0g |
1-(2,4-difluorophenyl)ethan-1-ol |
2267-47-2 | 95% | 10g |
$1040.0 | 2023-06-15 | |
1PlusChem | 1P019NR1-250mg |
1-(2,4-DIFLUOROPHENYL)ETHAN-1-OL |
2267-47-2 | 250mg |
$42.00 | 2025-03-03 | ||
eNovation Chemicals LLC | D961435-100mg |
1-(2,4-DIFLUOROPHENYL)ETHAN-1-OL |
2267-47-2 | 95% | 100mg |
$70 | 2024-06-06 |
1-(2,4-difluorophenyl)ethan-1-ol Related Literature
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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2. Back matter
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Additional information on 1-(2,4-difluorophenyl)ethan-1-ol
Comprehensive Guide to 1-(2,4-Difluorophenyl)ethan-1-ol (CAS No. 2267-47-2): Properties, Applications, and Industry Insights
1-(2,4-Difluorophenyl)ethan-1-ol (CAS No. 2267-47-2) is a fluorinated aromatic alcohol with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its difluorophenyl moiety and hydroxyl group, serves as a versatile intermediate in organic synthesis. Its unique structural features, including the electron-withdrawing fluorine atoms, enhance its reactivity in cross-coupling reactions and chiral transformations, making it a focal point for modern drug discovery.
In recent years, the demand for fluorinated building blocks like 1-(2,4-difluorophenyl)ethanol has surged due to their role in developing bioactive molecules. Researchers highlight its utility in synthesizing antifungal agents and kinase inhibitors, aligning with trends in precision medicine and targeted therapies. A 2023 study published in the Journal of Medicinal Chemistry emphasized its use in optimizing drug lipophilicity—a critical factor for bioavailability.
From an industrial perspective, CAS 2267-47-2 is synthesized via selective reduction of corresponding ketones or asymmetric hydrogenation, with yields exceeding 90% under optimized conditions. Environmental concerns have driven innovations in greener protocols, such as biocatalytic reduction using engineered enzymes—a topic frequently searched in sustainable chemistry forums. This aligns with the broader shift toward green synthesis methods, which reduce reliance on heavy metal catalysts.
Analytical characterization of 1-(2,4-difluorophenyl)ethan-1-ol typically involves GC-MS, NMR (¹H/¹⁹F), and HPLC to ensure purity >98%. Its stability under ambient conditions makes it suitable for global logistics, though storage recommendations include inert atmospheres to prevent oxidation. These technical details address common queries from quality control specialists and procurement managers.
The compound’s applications extend to materials science, where its fluorinated aromatic core contributes to liquid crystal formulations and polymer modifiers. Patent analyses reveal growing interest in its derivatives for OLED materials, responding to the electronics industry’s demand for high-performance organic semiconductors. This multidisciplinary utility positions 2267-47-2 as a keystone in both R&D and industrial scaling.
Emerging discussions in AI-driven molecular design platforms frequently reference fluorinated analogs like this compound for virtual screening libraries. Computational studies predict its potential in designing protease inhibitors, reflecting the intersection of cheminformatics and experimental chemistry—a hot topic in 2024’s research conferences.
Regulatory compliance for 1-(2,4-difluorophenyl)ethanol follows standard organic chemical guidelines, with SDS documentation emphasizing proper ventilation and PPE. While not classified as hazardous under GHS, its handling protocols are often searched by laboratory personnel, underscoring the need for clear technical documentation.
Market projections indicate steady growth for fluorinated intermediates, with CAS 2267-47-2 benefiting from expanded API production in Asia-Pacific regions. Custom synthesis inquiries increasingly request enantiopure variants, driven by the pharmaceutical industry’s focus on chiral purity—a key SEO term linked to regulatory submissions.
In conclusion, 1-(2,4-difluorophenyl)ethan-1-ol exemplifies the strategic importance of fluorinated compounds in advancing life sciences and technology. Its synthesis scalability, coupled with broad applicability, ensures its prominence in peer-reviewed literature and industrial workflows alike.
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